Roluperidone

Catalog No.
S541780
CAS No.
359625-79-9
M.F
C22H23FN2O2
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roluperidone

CAS Number

359625-79-9

Product Name

Roluperidone

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

MIN-101; MIN 101; MIN101; CYR-101; CYR 101; CYR101; MT-210; MT 210; MT210; Roluperidone

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Description

The exact mass of the compound Roluperidone is 366.1744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roluperidone, also known by developmental code names MIN-101, CYR-101, and MT-210, is a compound with antagonist properties for 5-HT2A, sigma 2, and α1A-adrenergic receptors, and is under development for the treatment of schizophrenia . Here’s a comprehensive analysis of the scientific research applications of Roluperidone:

Treatment of Negative Symptoms in Schizophrenia

    Scientific Field: Psychiatry, specifically Schizophrenia treatment

    Summary of Application: Roluperidone is being investigated for its efficacy in treating the negative symptoms of schizophrenia, which include diminished emotional expression, avolition, asociality, and anhedonia.

    Methods of Application: In clinical trials, Roluperidone was administered at doses of 32 mg/day and 64 mg/day over a 12-week period to patients with moderate to severe negative symptoms of schizophrenia.

    Results: The trial showed that the 64 mg dose of Roluperidone led to a statistically significant improvement in the Personal and Social Performance scale (PSP) total score compared to placebo.

Improvement of Personal and Social Adjustments

Antagonistic Properties for Receptors

Cognitive Dysfunction in Schizophrenia

    Scientific Field: Cognitive Neuroscience

    Summary of Application: Research is being conducted to determine Roluperidone’s effectiveness in addressing cognitive dysfunction in schizophrenia patients.

    Methods of Application: Clinical trials are designed to assess cognitive performance before and after Roluperidone treatment.

Pharmacokinetics and Metabolism

Long-term Efficacy and Safety

    Scientific Field: Long-term Clinical Studies

    Summary of Application: Long-term studies are needed to assess the sustained efficacy and safety of Roluperidone in patients with schizophrenia.

    Methods of Application: Such studies would involve extended treatment periods and follow-up assessments to monitor the long-term effects of the drug.

Mood Regulation

    Scientific Field: Psychopharmacology

    Summary of Application: Roluperidone is being studied for its potential to regulate mood in various psychiatric conditions due to its receptor blocking capabilities.

    Methods of Application: The drug’s effect on mood is assessed through patient-reported outcomes and clinician-administered scales during clinical trials.

Sleep and Anxiety Disorders

    Scientific Field: Sleep Medicine and Anxiety Disorders

    Summary of Application: Given its receptor profile, Roluperidone may have therapeutic effects on sleep and anxiety disorders.

    Methods of Application: Clinical assessments of sleep patterns and anxiety levels before and after treatment with Roluperidone would be used to evaluate its efficacy.

Co-administration with Antipsychotics

Long-term Safety Profile

Neuroprotective Effects

Treatment of Stable Positive Symptoms of Schizophrenia

Synaptic Regulation

Co-administration with Other CNS Medications

Addressing Unmet Medical Needs in Schizophrenia

Roluperidone is a novel cyclic amide derivative primarily developed for the treatment of negative symptoms associated with schizophrenia. It functions as an antagonist for several receptors, including serotoninergic 5-HT2A, sigma 2, and α1A-adrenergic receptors, while displaying minimal affinity for dopamine receptors. This unique receptor profile suggests potential benefits in managing symptoms without the common side effects associated with traditional antipsychotic medications .

Roluperidone's mechanism of action for treating negative symptoms of schizophrenia is not fully understood []. Its antagonistic effects on 5-HT2A and σ2 receptors are believed to be involved.

  • The 5-HT2A receptor blockade may help regulate serotonin signaling, which has been implicated in schizophrenia [].
  • σ2 receptors are involved in various cellular processes, including neuroprotection and regulation of neurotransmitters. Their role in schizophrenia and how roluperidone's antagonism impacts negative symptoms are areas of ongoing research [].

  • Boc Protection: The initial step involves protecting the amino group of 4-aminomethylpiperidine to form tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
  • Free-Radical Halogenation: Ethyl o-toluate undergoes halogenation to produce ethyl 2-(bromomethyl)benzoate.
  • Coupling Reaction: The two intermediates react to yield 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
  • Deprotection: The Boc group is removed to obtain the active compound, which is then alkylated with 2-chloro-4'-fluoroacetophenone to complete the synthesis of roluperidone .

Roluperidone exhibits significant biological activity by modulating neurotransmitter systems involved in mood and cognition. Its antagonistic action on serotoninergic 5-HT2A and sigma 2 receptors is believed to enhance synaptic efficacy and plasticity, potentially improving cognitive functions such as learning and memory. Additionally, preclinical studies indicate that roluperidone may influence brain-derived neurotrophic factor levels, which are crucial for neurogenesis and neuroprotection .

The synthesis of roluperidone can be summarized as follows:

  • Starting Material: Begin with 4-aminomethylpiperidine.
  • Protection: Introduce Boc protection to prevent unwanted reactions at the amino group.
  • Halogenation: Halogenate ethyl o-toluate to create a reactive brominated compound.
  • Coupling: React the protected piperidine with the brominated compound to form an isoindoline derivative.
  • Deprotection and Alkylation: Remove the Boc group and perform alkylation with 2-chloro-4'-fluoroacetophenone to yield roluperidone .

Roluperidone is primarily investigated for its therapeutic potential in treating negative symptoms of schizophrenia, such as apathy, anhedonia, and social withdrawal. Beyond schizophrenia, its unique receptor profile suggests possible applications in other neurological disorders characterized by similar negative symptoms, including Alzheimer’s disease, Parkinson’s disease, and autism spectrum disorders .

Studies have shown that roluperidone interacts selectively with serotoninergic and adrenergic receptors without significant binding to dopamine receptors. This selectivity is crucial for minimizing extrapyramidal side effects commonly associated with antipsychotic treatments. Interaction studies also indicate that roluperidone may enhance calcium signaling in neurons, which could play a role in improving cognitive functions .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with roluperidone. Here are some notable examples:

Compound NameReceptor TargetsUnique Features
Risperidone5-HT2A, D2Broad-spectrum antipsychotic; affects dopamine pathways significantly.
Paliperidone5-HT2A, D2Active metabolite of risperidone; similar efficacy but different pharmacokinetics.
Iloperidone5-HT2A, D2Lower risk of metabolic side effects compared to other antipsychotics.
Glemanserin5-HT2ASelective serotonin receptor antagonist; focuses on mood regulation.
Pruvanserin5-HT2AInvestigated for its potential in treating insomnia and anxiety disorders.

Roluperidone's distinct mechanism—targeting sigma 2 receptors alongside serotonin receptors—sets it apart from these compounds, potentially offering a novel approach to managing negative symptoms without the typical side effects associated with dopaminergic antagonism .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

366.17435614 g/mol

Monoisotopic Mass

366.17435614 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4P31I0M3BF

Other CAS

359625-79-9

Wikipedia

Roluperidone

Dates

Modify: 2023-08-15

Explore Compound Types